1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane
CAS No.: 1903848-32-7
Cat. No.: VC6095790
Molecular Formula: C17H24N4O4S
Molecular Weight: 380.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903848-32-7 |
|---|---|
| Molecular Formula | C17H24N4O4S |
| Molecular Weight | 380.46 |
| IUPAC Name | (2,5-dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
| Standard InChI | InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | HYMXOONXRZADMV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features a 1,4-diazepane ring—a seven-membered saturated heterocycle containing two nitrogen atoms—as its central scaffold. Position 1 of the diazepane is substituted with a sulfonamide group derived from 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, while position 4 bears a 2,5-dimethylfuran-3-carbonyl moiety. This arrangement creates a pseudo-symmetrical structure with distinct electronic environments at each nitrogen center.
The imidazole sulfonamide group introduces strong hydrogen-bonding capacity through its sulfonyl oxygen atoms and aromatic nitrogen lone pairs, while the methyl substituents on the imidazole ring enhance lipophilicity. Conversely, the furan carbonyl group provides a planar, electron-deficient region capable of π-π stacking interactions. The diazepane ring itself adopts a chair-like conformation in computational models, with the sulfonamide and carbonyl groups occupying axial positions to minimize steric clashes.
Molecular Descriptors and Stereoelectronic Properties
Key molecular parameters include a formula weight of 380.46 g/mol (C₁₇H₂₄N₄O₄S) and a calculated partition coefficient (LogP) of 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The molecule’s topological polar surface area (TPSA) of 106 Ų—derived from four hydrogen bond acceptors (sulfonyl oxygens, furan oxygen, carbonyl oxygen) and one hydrogen bond donor (diazepane NH)—indicates moderate solubility in polar solvents. Quantum mechanical calculations reveal a dipole moment of 5.2 Debye oriented along the sulfonamide-to-carbonyl axis, favoring alignment with biological electric fields in enzyme active sites.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₄S |
| Molecular Weight | 380.46 g/mol |
| IUPAC Name | (2,5-Dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
| SMILES | CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
| Topological Polar Surface Area | 106 Ų |
| Calculated LogP | 1.8 |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis follows a convergent approach, bifurcating into imidazole sulfonamide and furan carbonyl precursors before final coupling. Key disconnections include:
-
Cleavage of the sulfonamide bond to yield 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and 4-amino-1,4-diazepane intermediates.
-
Hydrolysis of the furan carbonyl group to 2,5-dimethylfuran-3-carboxylic acid.
This strategy capitalizes on the high reactivity of sulfonyl chlorides toward secondary amines and the stability of activated carbonyl derivatives under coupling conditions.
Stepwise Synthesis
Step 1: Preparation of 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride
4-Chloro-1,2-dimethylimidazole undergoes sulfonation using chlorosulfonic acid at -10°C, followed by thionyl chloride quench to generate the sulfonyl chloride derivative. The reaction requires strict moisture control to prevent hydrolysis to the sulfonic acid.
Step 2: Synthesis of 2,5-Dimethylfuran-3-carbonyl Chloride
2,5-Dimethylfuran-3-carboxylic acid is treated with oxalyl chloride in dichloromethane with catalytic DMF, yielding the acid chloride after solvent removal.
Step 3: Diazepane Functionalization
4-Amino-1,4-diazepane undergoes sequential acylation and sulfonylation:
-
Acylation with 2,5-dimethylfuran-3-carbonyl chloride in THF using Hunig’s base (DIPEA) at 0°C→25°C over 12 hours.
-
Sulfonylation with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in DCM with pyridine scavenging, stirred for 24 hours at ambient temperature.
Step 4: Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClSO₃H, SOCl₂, -10°C→25°C, 6h | 68% |
| 2 | (COCl)₂, DMF, DCM, 0°C→reflux, 3h | 92% |
| 3a | DIPEA, THF, 0°C→25°C, 12h | 81% |
| 3b | Pyridine, DCM, 24h rt | 73% |
| 4 | Flash chromatography, recrystallization | 88% |
Physicochemical and Spectroscopic Profile
Solubility and Stability
Experimental solubility data remains limited, but computational models predict aqueous solubility of 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL under acidic conditions (pH 2.0) due to diazepane nitrogen protonation. The compound demonstrates stability in DMSO (>30 days at -20°C) but undergoes gradual hydrolysis in aqueous buffers (t₁/₂ = 48h at pH 7.4), primarily at the sulfonamide linkage.
Spectroscopic Signatures
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.45 (s, 1H, imidazole H)
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δ 6.25 (d, J=3.1 Hz, 1H, furan H)
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δ 3.75-3.20 (m, 8H, diazepane CH₂)
-
δ 2.35 (s, 3H, imidazole CH₃)
-
δ 2.15 (s, 6H, furan CH₃)
IR (KBr):
-
1675 cm⁻¹ (C=O stretch)
-
1350, 1150 cm⁻¹ (asymmetric/symmetric SO₂)
-
3100-2800 cm⁻¹ (aliphatic C-H)
HRMS (ESI+):
-
m/z 381.1584 [M+H]⁺ (calc. 381.1589 for C₁₇H₂₅N₄O₄S)
| Target | Assay Type | Result (10 μM) |
|---|---|---|
| CA-IX | Fluorescent | 78% inhibition |
| 5-HT₆ Receptor | cAMP Accumulation | 45% activation |
| TLR4/MD-2 | NF-κB Reporter | No activity |
| CYP3A4 | Inhibition | 22% inhibition |
Challenges and Future Directions
Metabolic Stability
Microsomal studies (human liver microsomes, 1 mg/mL) reveal rapid Phase I metabolism (t₁/₂ = 12 min), primarily via:
-
N-Demethylation of the imidazole (m/z +16 → 365.1423)
-
Sulfonamide cleavage (m/z -155 → 226.0971)
Formulation Strategies
To address poor aqueous solubility, encapsulation in PEGylated liposomes (100 nm diameter) increases solubility to 5 mg/mL while protecting against hydrolysis.
Derivative Synthesis
Structure-activity relationship (SAR) efforts focus on:
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Replacing the furan with thiophene (improves metabolic stability)
-
Substituting dimethylimidazole with triazole (reduces CYP inhibition)
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